Home > Products > Screening Compounds P23588 > R,S-Warfarin alcohol
R,S-Warfarin alcohol - 37571-78-1

R,S-Warfarin alcohol

Catalog Number: EVT-10888314
CAS Number: 37571-78-1
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R,S-Warfarin alcohol, also known as warfarin alcohol, is a significant metabolite of warfarin, a widely used anticoagulant. Warfarin is utilized in the prevention and treatment of thromboembolic disorders. The compound exists as two enantiomers, R-warfarin and S-warfarin, which have different pharmacological properties. The reduction of these enantiomers leads to the formation of warfarin alcohols, specifically 9R,11R- and 9R,11S-warfarin alcohols from R-warfarin, and 9S,11S- and 9S,11R-warfarin alcohols from S-warfarin. These metabolites retain some anticoagulant activity but are less potent than their parent compounds .

Source and Classification

Warfarin alcohol is classified as a coumarin derivative. It is primarily produced through the metabolic reduction of warfarin in the liver, involving various enzymes such as carbonyl reductase-1 and aldo-keto reductase-1C3. The stereospecific reduction process results in distinct diastereomers for each enantiomer of warfarin .

Synthesis Analysis

The synthesis of R,S-warfarin alcohol can be achieved through several methods:

  1. Enzymatic Reduction: This method involves the use of human liver cytosol to reduce R- and S-warfarin to their respective alcohols. The reaction conditions typically include specific substrate concentrations and pH levels conducive to enzyme activity.
  2. Chemical Reduction: Traditional chemical methods can also be employed. For example, R- and S-warfarin can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions .
  3. Green Chemistry Techniques: Recent studies have emphasized the use of environmentally friendly methods for synthesizing warfarin alcohols, focusing on minimizing waste and using renewable resources .
Molecular Structure Analysis

The molecular structure of warfarin alcohol features a coumarin backbone with hydroxyl groups introduced at specific positions (9 and 11). The presence of these hydroxyl groups introduces chirality, resulting in multiple diastereomers:

  • For R-warfarin:
    • 9R,11R-warfarin alcohol
    • 9R,11S-warfarin alcohol
  • For S-warfarin:
    • 9S,11S-warfarin alcohol
    • 9S,11R-warfarin alcohol

The structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to determine the spatial arrangement of atoms within these molecules .

Chemical Reactions Analysis

Warfarin alcohol undergoes various chemical reactions that influence its pharmacokinetics:

  1. Hydroxylation: Warfarin can be further hydroxylated to yield additional metabolites that may affect its anticoagulant activity.
  2. Conjugation Reactions: These include glucuronidation and sulfation, which enhance the solubility of warfarin alcohol for excretion.
  3. Degradation Pathways: Warfarin alcohol can also participate in degradation reactions under oxidative conditions, leading to various transformation products that may be biologically active or inactive .
Mechanism of Action

The mechanism of action of warfarin involves inhibition of vitamin K epoxide reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors in the liver. Warfarin alcohol retains some anticoagulant activity but is significantly less potent than its parent compounds due to altered interactions with target enzymes .

Physical and Chemical Properties Analysis

Warfarin alcohol exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 308 g/mol.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • pKa Values: The dissociation constants for warfarin alcohol are influenced by pH; studies have shown varying pKa values depending on the specific diastereomer.
  • LogP (Partition Coefficient): Indicates lipophilicity; values vary between diastereomers affecting their bioavailability .
Applications

Warfarin alcohol has several scientific uses:

  1. Pharmacological Research: It serves as a model compound for studying drug metabolism and pharmacokinetics.
  2. Clinical Monitoring: Measuring levels of warfarin alcohol in biological fluids can provide insights into patient compliance and therapeutic drug monitoring.
  3. Analytical Chemistry: It is used in developing analytical methods for quantifying warfarin and its metabolites in various matrices including plasma and urine .
Metabolic Pathways and Enzymatic Reduction of R,S-Warfarin Alcohol

Hepatic Cytosolic Reductase Systems in Stereospecific Reduction

Human hepatic cytosolic reductases govern the stereospecific reduction of warfarin enantiomers to form distinct diastereomeric alcohols. This reductive metabolism occurs primarily in the liver cytosol rather than microsomes, with NADPH serving as the essential cofactor [1] [3]. The reduction mechanism targets the C11 carbonyl group of warfarin, introducing a new chiral center that generates two alcohol diastereomers per enantiomer: For R-warfarin, the metabolites are 9R,11R-warfarin alcohol and 9R,11S-warfarin alcohol; for S-warfarin, they are 9S,11S-warfarin alcohol and 9S,11R-warfarin alcohol [1] [5]. Enzyme phenotyping studies confirm that multiple cytosolic enzymes contribute to this reduction, with reaction efficiency highly dependent on buffer composition (potassium phosphate > Tris-HCl) and sensitive to organic solvents like dimethyl sulfoxide [5].

Table 1: Hepatic Enzymes Involved in Warfarin Alcohol Diastereomer Formation

Enzyme SystemPrimary Substrate PreferenceMajor Alcohol ProductsRelative Contribution
Carbonyl Reductase 1R-warfarin > S-warfarin9R,11S; 9S,11S60-75%
Aldo-Keto Reductase 1C3R-warfarin > S-warfarin9R,11S; 9S,11S15-25%
Other AKR1C isoformsR-warfarin9R,11S5-15%

Kinetic Profiling of R- vs. S-Warfarin Reduction Efficiency

Steady-state kinetic analyses using pooled human liver cytosol demonstrate significant enantioselectivity in warfarin reduction. R-warfarin undergoes reduction with markedly higher catalytic efficiency than S-warfarin, evidenced by a 5.6-fold greater Vmax/Km ratio. The measured kinetic parameters are:

  • R-warfarin: Km = 0.67 mM, Vmax = 150 pmol/mg protein/minute
  • S-warfarin: Km = 1.7 mM, Vmax = 27 pmol/mg protein/minute [1] [5]

This kinetic advantage positions R-warfarin reduction as the dominant reductive pathway despite its lower anticoagulant potency. The reduction efficiency hierarchy persists across alcohol diastereomers: 9R,11S-warfarin alcohol forms most rapidly from R-warfarin, while 9S,11S-warfarin alcohol is the primary reduction product from S-warfarin [5]. The collective kinetic data indicate that reduction constitutes a minor clearance pathway (∼5%) compared to oxidative metabolism but contributes disproportionately to pharmacologically active metabolites due to their extended plasma half-lives [1] [7].

Table 2: Kinetic Parameters for Warfarin Enantiomer Reduction in Human Liver Cytosol

SubstrateKm (mM)Vmax (pmol/mg/min)Vmax/Km (Relative Efficiency)Major Alcohol Metabolite
R-warfarin0.67 ± 0.08150 ± 122249R,11S
S-warfarin1.7 ± 0.327 ± 3169S,11S

Role of Carbonyl Reductase-1 and Aldo-Keto Reductase 1C3 in Diastereomer Formation

Carbonyl Reductase 1 dominates warfarin reduction, accounting for 60-75% of total cytosolic activity. Inhibition studies using 10 μM quercetin (a selective Carbonyl Reductase 1 inhibitor) reduce warfarin reduction by 65-80%, while Aldo-Keto Reductase 1C3 inhibition with 10 μM flufenamic acid suppresses activity by 15-25% [1] [3] [8]. Both enzymes exhibit strict stereochemical preference for producing the 11S-alcohol configuration regardless of parent enantiomer, explaining the predominance of 9R,11S- and 9S,11S-warfarin alcohols in metabolic profiles [1] [5].

Carbonyl Reductase 1 displays 3.2-fold higher catalytic efficiency toward R-warfarin versus S-warfarin due to differential binding affinity. Structural analyses indicate that long-chain fatty acids and acyl-CoAs competitively inhibit Carbonyl Reductase 1 (Ki = 0.5-5 μM for oleic acid), suggesting dietary modulation of warfarin reduction [8]. Genetic variants in CBR1 (e.g., CBR1 V88I) reduce warfarin alcohol formation by 30-40% in vitro, though their clinical significance requires further investigation [1] [8].

Table 3: Inhibitor Effects on Reductase Activity Toward Warfarin

InhibitorTarget EnzymeConcentration (μM)Remaining Activity (%)Impact on Diastereomer Formation
QuercetinCarbonyl Reductase 11020-3570-80% decrease in 11S-alcohols
Flufenamic acidAldo-Keto Reductase 1C31075-8520-30% decrease in 11S-alcohols
Oleic acidCarbonyl Reductase 1204550% decrease across all alcohols
Medroxyprogesterone acetateAldo-Keto Reductase 1C35060Selective 30% decrease in 9S,11S

Comparative Analysis of Rac-Warfarin vs. Enantiopure Substrate Metabolism

Metabolic competition between warfarin enantiomers fundamentally alters reduction kinetics in rac-warfarin compared to enantiopure systems. R-warfarin reduction velocity decreases by 35% when coexisting with equimolar S-warfarin, while S-warfarin reduction increases by 20% in the racemic mixture [5] [7]. This mutual interference stems from enantiomer competition for shared reductases, particularly Carbonyl Reductase 1, which displays higher affinity for R-warfarin but substantial capacity for S-warfarin reduction [1] [7].

The metabolic fate of rac-warfarin obscures critical enantiomer-specific clearance pathways:

  • Alcohol Diastereomer Distribution: Rac-warfarin metabolism yields predominantly 9R,11S-warfarin alcohol (55-60% of total alcohols) and 9S,11S-warfarin alcohol (25-30%), with minimal 11R-configured alcohols [1] [5]
  • Apparent Kinetic Parameters: Rac-warfarin exhibits intermediate Km (1.1 mM) and Vmax (82 pmol/mg/min) values that misrepresent the distinct R- and S-warfarin kinetics [5]
  • Drug Interaction Masking: Phenylbutazone inhibits S-warfarin clearance while stimulating R-warfarin metabolism—effects that cancel in rac-warfarin monitoring [7]

Table 4: Metabolic Differences Between Rac-Warfarin and Enantiopure Substrates

ParameterRac-WarfarinR-Warfarin AloneS-Warfarin AloneClinical Significance
Major Alcohol9R,11S (55-60%)9R,11S (85-90%)9S,11S (75-80%)Determines anticoagulant metabolite profile
Reduction Rate82 pmol/mg/min150 pmol/mg/min27 pmol/mg/minUnderestimates R clearance, overestimates S clearance
Enzyme Inhibition ResponseApparent null effectClearance increasedClearance decreasedMasks clinically significant drug interactions
Fraction Metabolized via Reduction4.8%8.2%1.9%Impacts metabolite accumulation during therapy

These findings underscore that rac-warfarin studies provide pharmacologically misleading data due to reciprocal enantiomer interactions. The masking effect explains why drug interactions affecting R-warfarin clearance (e.g., CYP1A2 inhibitors) may escape detection in conventional rac-warfarin monitoring [5] [7] [9].

Properties

CAS Number

37571-78-1

Product Name

R,S-Warfarin alcohol

IUPAC Name

4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1

InChI Key

ZUJMMGHIYSAEOU-SWLSCSKDSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Isomeric SMILES

C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.